6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a unique structure combining an isoxazole ring fused to a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by its fusion with a pyridine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalytic systems, and environmentally friendly solvents to achieve large-scale production efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid: Shares a similar core structure but with different substituents.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the combination of the isoxazole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C16H14N2O3 |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
6-phenyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C16H14N2O3/c1-2-6-12-14-11(16(19)20)9-13(17-15(14)21-18-12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,19,20) |
InChI Key |
SOSARRJMFYTUEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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